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molecular formula C13H9N3O2 B188108 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 3323-26-0

2-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B188108
M. Wt: 239.23 g/mol
InChI Key: SNBCSKCONKUZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895313B2

Procedure details

Prepared as described in the Nitro Reduction section using 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (0.216 g, 0.90 mmol) and tin (II) chloride dihydrate (1.02 g, 4.52 mmol) in EtOH (25 ml) to give the title compound (0.144 g, 76%) as a pale yellow solid after work-up and flash chromatography (9:1 EtOAc/DCM).
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.216 g
Type
reactant
Reaction Step Three
Quantity
1.02 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][N:13]3[CH:18]=2)=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl.CCOC(C)=O.C(Cl)Cl>CCO>[N:11]1[C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:18][N:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=12 |f:1.2.3,4.5|

Inputs

Step One
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.C(Cl)Cl
Step Two
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.216 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1
Step Four
Name
Quantity
1.02 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.144 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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